molecular formula C14H14BrF2N3 B2413984 4-Bromo-1-[[1-[(2,5-difluorophenyl)methyl]azetidin-3-yl]methyl]pyrazole CAS No. 2415566-43-5

4-Bromo-1-[[1-[(2,5-difluorophenyl)methyl]azetidin-3-yl]methyl]pyrazole

Cat. No. B2413984
CAS RN: 2415566-43-5
M. Wt: 342.188
InChI Key: RKBRQARZJOAMLC-UHFFFAOYSA-N
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Description

“4-Bromo-1-[[1-[(2,5-difluorophenyl)methyl]azetidin-3-yl]methyl]pyrazole” is a complex organic compound. It is a derivative of pyrazole, which is a class of organic compounds known as phenylpyrazoles . These compounds contain a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Molecular Structure Analysis

The molecular structure of “4-Bromo-1-[[1-[(2,5-difluorophenyl)methyl]azetidin-3-yl]methyl]pyrazole” is complex due to the presence of multiple functional groups. The compound contains a bromine atom, two fluorine atoms, a pyrazole ring, and an azetidine ring . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.

Mechanism of Action

The mechanism of action of “4-Bromo-1-[[1-[(2,5-difluorophenyl)methyl]azetidin-3-yl]methyl]pyrazole” is not immediately clear from the available information. More specific research would be needed to determine how this compound interacts with biological systems .

Safety and Hazards

The safety and hazards associated with “4-Bromo-1-[[1-[(2,5-difluorophenyl)methyl]azetidin-3-yl]methyl]pyrazole” would depend on its physical and chemical properties. For instance, many brominated and fluorinated organic compounds are considered hazardous due to their reactivity and potential toxicity . Therefore, appropriate safety precautions should be taken when handling this compound.

Future Directions

The future research directions for “4-Bromo-1-[[1-[(2,5-difluorophenyl)methyl]azetidin-3-yl]methyl]pyrazole” could include exploring its potential applications in various fields such as medicinal chemistry, materials science, and synthetic chemistry. Additionally, further studies could be conducted to fully understand its chemical reactivity, mechanism of action, and safety profile .

properties

IUPAC Name

4-bromo-1-[[1-[(2,5-difluorophenyl)methyl]azetidin-3-yl]methyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrF2N3/c15-12-4-18-20(9-12)7-10-5-19(6-10)8-11-3-13(16)1-2-14(11)17/h1-4,9-10H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBRQARZJOAMLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=C(C=CC(=C2)F)F)CN3C=C(C=N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-[[1-[(2,5-difluorophenyl)methyl]azetidin-3-yl]methyl]pyrazole

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